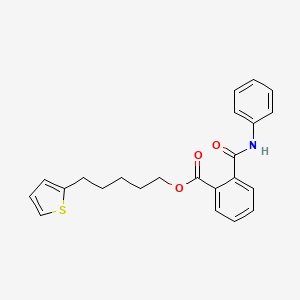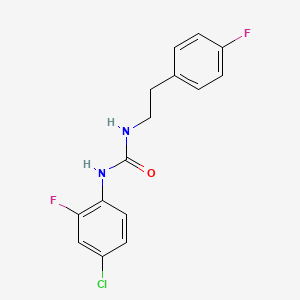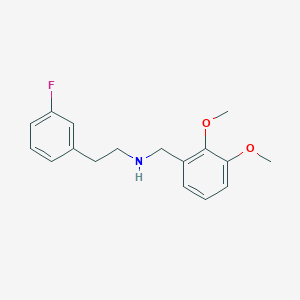
5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate
Descripción general
Descripción
5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate is an organic compound that features a thiophene ring, a pentyl chain, and a benzoate ester linked to a phenylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzoate ester. One common method involves the following steps:
Thiophene Derivative Preparation: Thiophene can be functionalized at the 2-position using a Grignard reagent or a lithium-halogen exchange reaction.
Pentyl Chain Introduction: The thiophene derivative is then reacted with a pentyl halide under basic conditions to introduce the pentyl chain.
Benzoate Ester Formation: The benzoate ester is synthesized by reacting benzoic acid with an alcohol in the presence of an acid catalyst.
Phenylcarbamoyl Group Addition: Finally, the phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and phenylcarbamoyl group can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 2-thiophenemethanol share the thiophene ring structure.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester functionalities.
Phenylcarbamoyl Compounds: N-phenylcarbamoyl chloride and phenylcarbamoyl benzene are structurally related.
Uniqueness
5-Thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
5-thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-22(24-18-10-3-1-4-11-18)20-14-6-7-15-21(20)23(26)27-16-8-2-5-12-19-13-9-17-28-19/h1,3-4,6-7,9-11,13-15,17H,2,5,8,12,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMLZCZSXAXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)OCCCCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B4648828.png)
![2-(2,4-DIMETHYLPHENOXY)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE](/img/structure/B4648829.png)
![N-[2-(TERT-BUTYL)PHENYL]-N'-(2-METHOXY-4-NITROPHENYL)UREA](/img/structure/B4648831.png)
![6-cyclopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648835.png)
![1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B4648836.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)

![16-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL](/img/structure/B4648861.png)
METHANONE](/img/structure/B4648863.png)
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-fluorobenzyl)thiourea](/img/structure/B4648879.png)

![N-(3-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE](/img/structure/B4648891.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B4648893.png)
